molecular formula C7H11N3O2 B3046597 ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1260659-38-8

ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B3046597
CAS No.: 1260659-38-8
M. Wt: 169.18
InChI Key: DWMHSYJNGCJAQY-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 4, a methyl group at position 1, and an ethyl ester at position 3. Its molecular formula is C₇H₁₁N₃O₂, with a molecular weight of 169.18 g/mol . This compound is a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and bioactive molecules.

The methyl ester variant (mthis compound, CAS 923283-54-9) has a similar structure but exhibits distinct physicochemical properties, such as a lower molecular weight (155.15 g/mol) and higher melting point (65–68°C) .

Properties

IUPAC Name

ethyl 4-amino-2-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)6-5(8)4-9-10(6)2/h4H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMHSYJNGCJAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801183033
Record name 1H-Pyrazole-5-carboxylic acid, 4-amino-1-methyl-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260659-38-8
Record name 1H-Pyrazole-5-carboxylic acid, 4-amino-1-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260659-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-5-carboxylic acid, 4-amino-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801183033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Industrial-Scale Synthesis via Methyl Hydrazine Condensation

Reaction Mechanism and Process

The most widely documented industrial method involves the condensation of 40% methyl hydrazine aqueous solution with ethoxy methylene ethyl cyanoacetate in toluene as a solvent. The reaction proceeds via a cyclocondensation mechanism:

  • Initial Condensation : Methyl hydrazine reacts with ethoxy methylene ethyl cyanoacetate to form an acyclic intermediate.
  • Cyclization : Intramolecular cyclization generates the pyrazole ring.
  • Crystallization : Cooling the reaction mixture to 9–10°C precipitates the product.

Optimized Reaction Conditions

  • Solvent : Toluene (ensures high solubility of reactants and easy separation).
  • Temperature :
    • Condensation: 22–30°C (prevents side reactions).
    • Reflux: Maintained at boiling point for 2 hours (ensures complete cyclization).
  • Yield : >90% purity with 85–90% isolated yield.
Advantages:
  • Cost-effective due to readily available methyl hydrazine.
  • Minimal waste (no toxic byproducts).
  • Scalable for multi-ton production.

Laboratory-Scale Synthesis via α-Haloacetate Derivatives

Reaction with Chloroacetonitrile

A modified approach reported in the Beilstein Journal of Organic Chemistry involves reacting 3-oxo-2-arylhydrazononitriles with α-haloacetate derivatives (e.g., chloroacetonitrile). This method is ideal for synthesizing derivatives with aromatic substitutions:

  • Nucleophilic Attack : The hydrazine nitrogen attacks the α-carbon of chloroacetonitrile.
  • Cyclization : Spontaneous ring closure forms the pyrazole core.
  • Isolation : Precipitation in ice-cold ethanol yields the product.

Key Parameters

  • Reagents : Chloroacetonitrile, ethyl chloroacetate, or phenacyl chloride.
  • Solvent : Ethanol or DMF (polar aprotic solvents enhance reactivity).
  • Yield : 70–75% with >95% purity.

Comparative Analysis of Synthesis Methods

Parameter Industrial Method Laboratory Method
Starting Materials Methyl hydrazine, ethyl cyanoacetate derivative 3-Oxo-2-arylhydrazononitriles, α-haloacetates
Solvent Toluene Ethanol/DMF
Reaction Time 4–6 hours 8–12 hours
Yield 85–90% 70–75%
Scalability Industrial-scale Bench-scale
Environmental Impact Low (closed-loop solvent recovery) Moderate (requires solvent disposal)

Critical Considerations for Process Optimization

Solvent Selection

  • Toluene is preferred industrially due to its low polarity, which simplifies product isolation.
  • Ethanol in laboratory methods facilitates safer handling but requires additional purification steps.

Temperature Control

  • Excessive heat (>30°C) during condensation promotes decomposition.
  • Reflux temperatures must be tightly controlled to avoid side products like imine derivatives.

Byproduct Management

  • Industrial processes generate minimal waste (<5% residual toluene).
  • Laboratory methods may produce halogenated byproducts requiring neutralization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can undergo cyclization to form fused ring systems.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazolopyridines, and other fused heterocyclic systems .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The position of the amino and ester groups significantly impacts reactivity. For example, ethyl 5-amino-1-methylpyrazole-4-carboxylate (amino at position 5, ester at 4) is a positional isomer of the target compound, leading to divergent chemical behavior . Bulkier substituents (e.g., cyclohexyl in ) improve lipophilicity, which is critical for membrane permeability in drug candidates.

Functional Group Modifications: Replacing the ethyl ester with a methyl ester () reduces molecular weight and alters solubility. Introducing electron-withdrawing groups like cyano () or chloro-pyridazine () enhances electrophilicity, facilitating nucleophilic substitution reactions.

Hydrogen Bonding and Crystallinity: The amino group at position 4 in the target compound participates in hydrogen bonding, influencing crystal packing and stability . Derivatives with sulfonyl groups (e.g., ) exhibit stronger intermolecular interactions, affecting solubility and melting points.

Biological Activity

Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (EMPC) is a compound belonging to the pyrazole family, characterized by its unique structural features that contribute to its diverse biological activities. This article explores the biological activity of EMPC, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

EMPC has the chemical formula C6H9N3O2C_6H_9N_3O_2 and a molecular weight of approximately 157.15 g/mol. The compound features a pyrazole ring with an amino group at the 4-position and an ethyl carboxylate group at the 5-position, which enhances its reactivity and biological properties.

The biological activity of EMPC is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism underlies its potential applications in various therapeutic areas.

Anticancer Activity

Recent studies have highlighted the anticancer potential of EMPC. It has demonstrated antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The compound's structure allows it to inhibit tumor growth through multiple pathways, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

EMPC exhibits significant antimicrobial activity against a range of pathogens. Preliminary research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, and compounds like EMPC have been investigated for their anti-inflammatory properties. Studies suggest that EMPC may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of EMPC and related compounds:

StudyFindings
Synthesis and Evaluation A study synthesized several derivatives of pyrazole compounds, including EMPC, and evaluated their biological activities. The findings indicated that modifications to the pyrazole ring could enhance anticancer activity .
Antimicrobial Testing In vitro testing revealed that EMPC exhibited inhibitory effects against multiple bacterial strains, supporting its potential use in treating infections.
In Vivo Studies Animal model studies demonstrated that EMPC could reduce tumor size in xenograft models, indicating its promise as an anticancer therapy.

Comparison with Similar Compounds

To better understand the unique properties of EMPC, it is useful to compare it with structurally similar compounds:

Compound NameChemical FormulaUnique Features
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateC7H11N3O2C_7H_{11}N_3O_2Different position of amino and carboxyl groups
Mthis compoundC7H10N4O2C_7H_{10}N_4O_2Contains methyl instead of ethyl at the carboxylic position

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydrazine analogs. For example, a similar pyrazole-carboxylate was prepared using ethyl acetoacetate, DMF-DMA (N,N-dimethylformamide dimethyl acetal), and phenylhydrazine under reflux conditions in ethanol . Optimization involves adjusting molar ratios, reaction time (typically 6–12 hours), and temperature (80–100°C). Purity is enhanced via recrystallization from ethanol/water mixtures. Monitoring via TLC or HPLC ensures completion.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR/IR : 1H^1H and 13C^{13}C NMR identify substituent patterns (e.g., methyl, amino, ester groups). IR confirms functional groups (C=O stretch at ~1700 cm1^{-1}) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement ) resolves 3D structure. Data collection requires a Bruker SMART diffractometer, with hydrogen bonding analyzed via Mercury or ORTEP-3 .

Q. How can researchers validate the purity and stability of this compound under storage conditions?

  • Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%). Stability tests involve storing samples at –20°C under inert gas (N2_2) and monitoring degradation via periodic NMR or mass spectrometry. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life .

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal lattice be systematically analyzed to predict supramolecular interactions?

  • Methodological Answer : Apply graph set analysis (G1^1, G2^2 descriptors) using Mercury software. For example, N–H···O and C–H···π interactions in pyrazole derivatives form R22_2^2(8) motifs, which stabilize layered structures. Compare with Etter’s rules and validate via Hirshfeld surface analysis .

Q. What computational strategies resolve contradictions between experimental spectroscopic data and theoretical predictions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311G++(d,p)) to simulate NMR/IR spectra. Discrepancies in chemical shifts (e.g., amino group deshielding) may arise from solvent effects or crystal packing. Use implicit solvent models (PCM) or solid-state DFT (CASTEP) to align theory with experiment .

Q. How can reaction path search methods (e.g., ICReDD’s quantum-chemical workflows) optimize derivative synthesis for enhanced bioactivity?

  • Methodological Answer : Use Gaussian or ORCA for transition-state modeling to predict regioselectivity in alkylation or acylation reactions. For example, substituting the 4-amino group with electron-withdrawing moieties improves antimicrobial activity. High-throughput screening (HTS) with MIC assays validates predictions .

Q. What protocols address challenges in refining twinned or low-resolution crystallographic data for this compound?

  • Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands. Low-resolution data (<1.0 Å) requires restraints on bond lengths/angles. Cross-validate with spectroscopic data and apply the Hamilton R-factor ratio test to avoid overfitting .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

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